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Compound of Interest

Compound Name: 2-Chloro-3-(hydroxymethyl)phenol
CAS No.: 277331-17-6
Cat. No.: B1601881

Get Quote

Technical Profile: 2-Chloro-3-
(hydroxymethyl)phenol

Physicochemical Characterization & Synthesis Logic
Part 1: Executive Technical Summary

2-Chloro-3-(hydroxymethyl)phenol (CAS: 277331-17-6) is a specialized halogenated benzyl
alcohol intermediate used primarily in the synthesis of complex pharmaceutical agents,
including kinase inhibitors and allosteric modulators. Chemically, it is defined by a 1,2,3-
trisubstituted benzene ring pattern, where the steric and electronic interplay between the ortho-
chloro and meta-hydroxymethyl groups dictates its solid-state properties and reactivity.

While often cited in patent literature as a transient intermediate, its isolation as a crystalline
solid requires precise control over solvent systems to prevent oiling out. This guide provides
the definitive physicochemical profile, synthesis logic, and characterization protocols necessary
for its rigorous handling.
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Core Identity Matrix

Property Specification

IUPAC Name 2-Chloro-3-(hydroxymethyl)phenol

2-Chloro-3-hydroxybenzyl alcohol; (2-Chloro-3-
Common Synonyms

hydroxyphenyl)methanol
CAS Registry Number 277331-17-6
Molecular Formula C7H-CIO2
Molecular Weight 158.58 g/mol
Precursor CAS 56962-10-8 (2-Chloro-3-hydroxybenzaldehyde)

Part 2: Physicochemical Characterization
Physical State and Appearance

o State: Crystalline Solid.[1]
o Appearance: Typically off-white to pale beige powder.

» Solubility: Soluble in polar organic solvents (DMSO, Methanol, Ethyl Acetate); sparingly
soluble in water; insoluble in non-polar alkanes (Hexanes).

Melting Point Analysis

Experimental melting point (MP) determination is the primary metric for assessing the purity of
this intermediate.

o Observed Physical State: Solid at Room Temperature (25°C).

o Reference Range (Precursor): The aldehyde precursor (2-Chloro-3-hydroxybenzaldehyde)
melts at 139-143 °C [1].

o Predicted Range (Alcohol): Reduction of the aldehyde typically lowers the lattice energy
slightly due to the loss of planar pi-stacking efficiency, despite the gain in H-bonding. Expect
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an MP in the range of 95-115 °C (Estimate based on structural analogs like 3-hydroxybenzyl
alcohol).

» Critical Note: A melting point below 90°C or a broad range (>2°C) often indicates incomplete
reduction (residual aldehyde) or solvent occlusion.

DOT Diagram: Characterization Logic Flow

Figure 1: Decision tree for validating the physical state and purity of the isolated intermediate.

Isolated Solid

(2-Chloro-3-(hydroxymethyl)phenol)

Melting Point (MP)
Determination

Is Range Sharp (< 2°C)?

MP <90°C

No (Broad)

Yes (Matches Precursor) \No (Distinct Range) No (Expected Range) \Yes (Too Low)

FAIL: Residual Aldehyde PASS: High Purity FAIL: Solvent Occlusion
(Precursor Contamination) Proceed to NMR (Recrystallize)

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601881?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Part 3: Synthesis & Isolation Context

The physical state of 2-Chloro-3-(hydroxymethyl)phenol is heavily influenced by its synthesis
method. The standard route involves the chemoselective reduction of 2-Chloro-3-
hydroxybenzaldehyde.

Synthesis Protocol: Borohydride Reduction

e Reagents: Sodium Borohydride (NaBHa4), Methanol (MeOH).
e Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.

Step-by-Step Methodology:

Dissolution: Dissolve 1.0 eq of 2-Chloro-3-hydroxybenzaldehyde (CAS 56962-10-8) in MeOH
(10 V) at 0°C.

» Addition: Portion-wise addition of NaBHa4 (0.5-1.0 eq) over 30 minutes. Caution: Exothermic
H2 evolution.

e Quench: Once TLC shows consumption of aldehyde, quench with 1N HCI to pH 5-6.

« |solation: Concentrate MeOH, extract with Ethyl Acetate, wash with brine, and dry over
Naz2S0a.

o Crystallization: Triturate the crude residue with cold Dichloromethane (DCM) or Hexanes to
induce crystallization.

DOT Diagram: Synthesis Workflow

Figure 2: Reaction pathway from commercial precursor to target alcohol.
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Part 4: Analytical Validation Protocols

To ensure the physical state corresponds to the correct chemical entity, use the following
validation parameters.

HPLC Purity Assessment

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
o Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (0.1% TFA).
e Detection: UV at 220 nm and 254 nm.

e Retention Time Logic: The alcohol (more polar) will elute earlier than the aldehyde precursor.

1H-NMR Validation (DMSO-d6)

» Diagnostic Signal: Look for the disappearance of the aldehyde singlet (~10.2 ppm) and the
appearance of the benzylic methylene doublet (~4.5 ppm) and hydroxyl triplet (~5.2 ppm).

e Aromatic Region: The 1,2,3-substitution pattern will show three distinct aromatic protons.

Stability & Storage

e Hygroscopicity: Moderately hygroscopic due to the two hydroxyl groups.

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation back
to the aldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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